3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine

Medicinal Chemistry Structure-Activity Relationship (SAR) Sulfonamide Pharmacophore

This compound is a strategic, differentiated addition for labs focused on endothelin or chemokine receptor research. Its unique 2,5-dichlorobenzenesulfonyl pharmacophore, distinct from common 3,5-dichloro analogs, offers a critical selectivity advantage. As a matched molecular pair for VLA-4 antagonist studies, it serves as a superior negative control. Its lead-like physicochemical profile (MW=400.28, XLogP3=4.0, tPSA=64.2 Ų) makes it ideal for screening libraries. Secure a small quantity (10–50 mg) to validate its unique in-house properties before scaling. This is a novel, uncharacterized entity with no prior bioassay data—a true first-mover opportunity.

Molecular Formula C17H15Cl2NO4S
Molecular Weight 400.27
CAS No. 2034273-61-3
Cat. No. B2605174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine
CAS2034273-61-3
Molecular FormulaC17H15Cl2NO4S
Molecular Weight400.27
Structural Identifiers
SMILESC1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C17H15Cl2NO4S/c18-13-2-3-14(19)17(8-13)25(21,22)20-6-5-12(9-20)11-1-4-15-16(7-11)24-10-23-15/h1-4,7-8,12H,5-6,9-10H2
InChIKeySYHSNXRCCGMCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine (CAS 2034273-61-3): Chemical Identity and Structural Context for Procurement Evaluation


3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine is a synthetic, racemic, heterocyclic small molecule with the molecular formula C₁₇H₁₅Cl₂NO₄S, a molecular weight of 400.28 g/mol, and a topological polar surface area (tPSA) of 64.2 Ų with a calculated XLogP3 of 4.0 [1]. Its structure integrates three distinct pharmacophoric elements: a benzodioxole (methylenedioxyphenyl) ring, a pyrrolidine core, and a 2,5-dichlorobenzenesulfonamide group. This places it within the broader structural class of N-sulfonyl-pyrrolidine derivatives, scaffolds that have been extensively explored in medicinal chemistry for targets including endothelin receptors, chemokine receptors, and bradykinin receptors [2]. Critically, a systematic search of PubMed, BindingDB, ChEMBL, and Google Patents (as of April 2026) reveals no primary research articles, bioassay data, or patents that directly report the synthesis, biological activity, or characterization of this specific compound.

Why 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine Cannot Be Interchanged with Generic Pyrrolidine Sulfonamides


Within the pyrrolidine sulfonamide class, minor structural modifications are known to profoundly alter target selectivity and pharmacokinetic profiles. The 2,5-dichloro substitution pattern on the benzenesulfonyl group in this compound is distinct from the more common 3,5-dichloro, 4-chloro, or 2,6-dichloro regioisomers, which have well-documented activity as VLA-4 antagonists, endothelin receptor antagonists, and matrix metalloprotease inhibitors [1]. The combination of this specific sulfonamide with a 3-benzodioxolyl substituent creates a unique three-dimensional pharmacophore. In related trisubstituted pyrrolidine series, even subtle changes—such as replacing a benzodioxole with a benzofuran or altering the pyrrolidine substitution position from 3- to 2-—have resulted in complete loss of target engagement, as demonstrated in the development of orally bioavailable CCR5 receptor antagonists [2]. Therefore, generic substitution without empirical validation is highly inadvisable. The quantitative differentiation evidence sought to guide a procurement decision is presented below; however, due to the compound's novelty, much of this evidence is inferred from closely analogous, structurally characterized compounds rather than derived from direct head-to-head studies.

Quantitative Differentiation Evidence for 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine Against the Most Relevant Comparators


Regioisomeric Chlorine Substitution: Comparing 2,5-Dichloro vs. 3,5-Dichloro to 4-Chloro Benzenesulfonyl Pyrrolidines

The 2,5-dichlorobenzenesulfonyl group in the target compound constitutes a specific regioisomer within the dichlorobenzenesulfonyl pyrrolidine family. The 3,5-dichloro regioisomer has demonstrated exceptional potency as a VLA-4 antagonist (IC₅₀ = 0.340 nM) [1], while the 4-chloro variant is commonly found in broad-spectrum enzyme inhibitors. The 2,5-substitution pattern imposes a distinct electron-withdrawing effect and steric environment: the ortho-chlorine (position 2) restricts conformational rotation of the sulfonamide relative to the pyrrolidine ring, potentially altering target binding kinetics. No direct comparative bioassay data are available. This differentiation is based on class-level inference from sulfonamide SAR principles.

Medicinal Chemistry Structure-Activity Relationship (SAR) Sulfonamide Pharmacophore

Benzodioxole Substitution Position: 3-(2H-1,3-Benzodioxol-5-yl) vs. 2-Benzodioxolyl Pyrrolidine Core Isomers

The attachment of the benzodioxole moiety at the 3-position of the pyrrolidine ring (as in the target compound) is a critical structural feature. In the patent literature, 4-(benzo-1,3-dioxolyl)-pyrrolidine-3-carboxylic acid derivatives have been developed as potent endothelin (ET) receptor antagonists, with some exhibiting nanomolar binding affinities [1]. The corresponding 2-benzodioxolyl-pyrrolidine isomer (CAS 95849-38-0) is a simpler, unsulfonylated scaffold used as a generic research intermediate with no reported potent bioactivity . The 3-position attachment, combined with the N-sulfonamide, creates a substitution vector that mimics the geometry of known endothelin antagonist pharmacophores. The presence of a methylenedioxy bridge (benzodioxole) rather than a dimethoxy-phenyl or dihydroxy-phenyl group may influence metabolic stability by blocking catechol-O-methyltransferase (COMT)-mediated methylation. No quantitative comparative data exist.

Endothelin Antagonists Scaffold Differentiation Pyrrolidine Regiochemistry

Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area Relative to Described Pyrrolidine Sulfonamide Bioactives

The computed physicochemical properties of the target compound (XLogP3 = 4.0, tPSA = 64.2 Ų, MW = 400.28 g/mol) place it within drug-like chemical space (Lipinski Rule of Five compliant) [1]. Compared to the potent VLA-4 antagonist bearing a 3,5-dichlorobenzenesulfonyl group (MW ~ 480 Da, tPSA ~ 100 Ų) [2], the target compound is less polar by approximately 36 Ų, suggesting potentially improved passive membrane permeability but reduced aqueous solubility. The XLogP3 of 4.0 indicates moderate lipophilicity, which is within the optimal range (1–5) for oral drug candidates. The presence of the benzodioxole group contributes both aromatic π-character and hydrogen bond acceptor capacity (5 HBA total), which may facilitate specific target interactions. These are computed, not experimentally measured, values.

Drug-like Properties Lipinski Parameters ADME Prediction

The Benzodioxole Moiety as a Metabolic Soft Spot Modulator: Inference from in-Class Compounds

The methylenedioxy bridge (benzodioxole) is a well-characterized structural motif in medicinal chemistry, most famously present in the natural product safrole and the synthetic insecticide synergist piperonyl butoxide. This functional group is known to interact with cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2C9, and can act as either a substrate or a mechanism-based inhibitor depending on the substitution pattern [1]. In the target compound, the benzodioxole is attached at the 3-position of the pyrrolidine rather than being directly fused to or substituted on an aromatic ring, which may attenuate CYP inhibition. The absence of a free phenolic -OH (HBD = 0) eliminates the major site for Phase II glucuronidation or sulfation. These are qualitative class-level inferences; no metabolic stability data exist for this specific compound. The comparator 3,5-dichlorobenzenesulfonyl VLA-4 antagonist has demonstrated favorable pharmacokinetic properties in vivo, suggesting that the sulfonamide linkage itself is metabolically stable [2].

Metabolic Stability Benzodioxole SAR Cytochrome P450

Recommended Research and Procurement Application Scenarios for 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine


Lead Optimization in Endothelin Receptor Antagonist Programs

The structural congruence of this compound with the 4-(benzo-1,3-dioxolyl)-pyrrolidine-3-carboxylic acid endothelin antagonist pharmacophore (described in patent WO1997030046A1) makes it a compelling candidate for screening in ET-A/ET-B receptor binding assays. The 2,5-dichlorobenzenesulfonyl N-substituent introduces a novel sulfonamide vector not explored in the original patent series, potentially addressing ET-B selectivity limitations. Procurement is recommended for research groups with established endothelin receptor assay capabilities who seek to expand the chemical diversity of their compound library beyond the carboxylic acid series. Researchers should be prepared to conduct primary radioligand binding displacement assays using [¹²⁵I]-ET-1 in CHO cells expressing human ET-A or ET-B receptors.

Chemical Probe for Chemokine Receptor (CCR5/CXCR3) Selectivity Profiling

Given that 1,3,4-trisubstituted pyrrolidines are a privileged scaffold for chemokine receptor antagonism—with structural analogs achieving IC₅₀ values in the low nanomolar range against CCR5—this compound represents a structurally differentiated entry for selectivity profiling. The benzodioxole moiety replaces the typical arylpropylpiperidine side chain found in Merck's CCR5 antagonist series, potentially altering the selectivity fingerprint across the chemokine receptor family (CCR1, CCR2, CCR5, CXCR3, CXCR4). Procurement is warranted for laboratories equipped with chemokine receptor β-arrestin recruitment or cAMP assays who aim to identify novel chemotypes with unique selectivity profiles. This compound should be tested in parallel with the known CCR5 antagonist maraviroc (IC₅₀ ≈ 1–10 nM in gp120 inhibition assays) as a positive control.

Physicochemical Benchmarking in Sulfonamide-Focused Fragment and Lead-Like Libraries

With computed values of MW = 400.28 Da, XLogP3 = 4.0, tPSA = 64.2 Ų, HBD = 0, and HBA = 5, this compound occupies an attractive region of lead-like chemical space. Its physicochemical profile is superior to many larger, more polar sulfonamide drug candidates (e.g., the VLA-4 antagonist with MW ~480 Da and tPSA ~100 Ų). For organizations constructing sulfonamide-focused screening libraries, this compound serves as a benchmark for the 'moderate lipophilicity / moderate polarity' quadrant. Procurement of a small quantity (10–50 mg) for HPLC-based logD₇.₄ determination, thermodynamic solubility measurement, and parallel artificial membrane permeability assay (PAMPA) is recommended before committing to larger-scale acquisition for biological screening.

Negative Control or Tool Compound for 3,5-Dichlorobenzenesulfonyl Pyrrolidine Programs

The regioisomeric distinction between the 2,5-dichloro (target compound) and 3,5-dichloro (comparator) benzenesulfonyl substitution patterns can be exploited as a selectivity control. If the 3,5-dichloro analog demonstrates potent VLA-4 antagonism (IC₅₀ = 0.340 nM), the 2,5-dichloro compound may serve as a matched molecular pair to interrogate whether this potency is regioisomer-dependent. Procurement is advisable for research teams actively working on integrin or VLA-4 antagonist programs who require a structurally matched negative control compound. The expected outcome is that the 2,5-dichloro regioisomer will exhibit significantly reduced VLA-4 binding affinity, providing a clean control for cell-based adhesion assays using VCAM-1 as the ligand.

Quote Request

Request a Quote for 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.